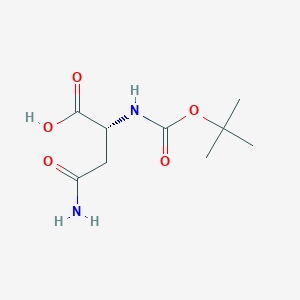

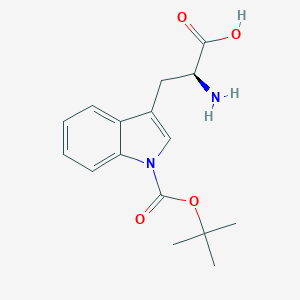

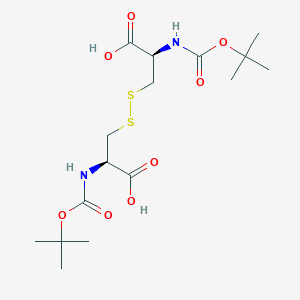

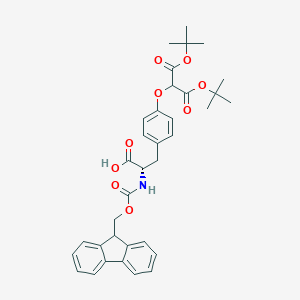

Fmoc-Tyr(Malonyl-Di-Otbu)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

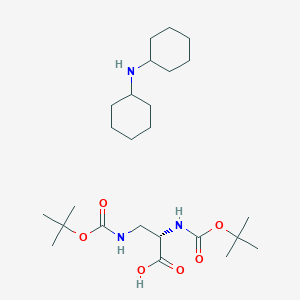

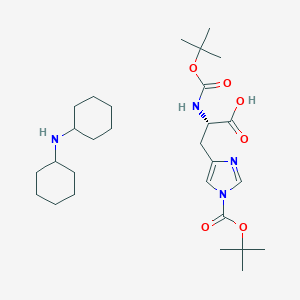

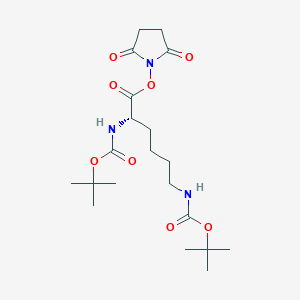

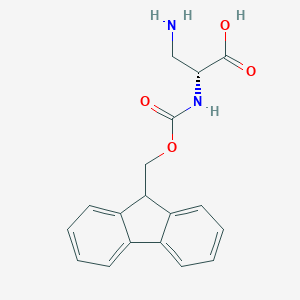

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic compound that is commonly used in scientific research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various physiological processes. The compound is synthesized using a specific method and has several applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Neuroscientific Insights

Fmoc-Tyr(Malonyl-Di-Otbu)-OH, through its potential interactions with neuropeptides such as oxytocin, may offer insights into brain physiology and functional connectivity. Research highlights the importance of understanding how neuropeptides like oxytocin, which have a long half-life and diffuse projections throughout the brain, influence the brain's intrinsic functioning. This understanding could further elucidate the modulation of activity and functional connectivity in specific brain regions and contribute to our comprehension of the neural networks involved in human behavior (Bethlehem et al., 2013).

Pharmacological and Toxicological Significance

Fmoc-Tyr(Malonyl-Di-Otbu)-OH may play a role in the pharmacological and toxicological significance of flavin-containing monooxygenases (FMOs). FMOs are involved in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into harmless, polar, readily excreted metabolites. The exploration of FMOs, including their tissue-specific expression, genetic variation, and influence on drug metabolism, could provide a deeper understanding of drug response and the pathophysiology of diseases. This understanding is essential for future drug designs and discovery, potentially leading to the development of more drug-like materials with minimized adverse drug-drug interactions (Cashman & Zhang, 2006).

Innovative Imaging Techniques

The compound's relevance in scientific research may extend to the field of neuroimaging, particularly in enhancing the understanding of functional magnetic resonance imaging (fMRI) and its associated techniques. By potentially influencing the brain's response to various stimuli, Fmoc-Tyr(Malonyl-Di-Otbu)-OH could aid in refining the application of fMRI and functional Near-Infrared Spectroscopy (fNIRS) in neuroscientific research. This refinement could lead to the development of multimodal imaging approaches, offering more complex research paradigms and a comprehensive understanding of brain function (Scarapicchia et al., 2017).

Understanding of Brain Function and Disorders

Fmoc-Tyr(Malonyl-Di-Otbu)-OH's potential interaction with the brain's neurochemical systems could contribute to a deeper understanding of the neural underpinnings of cognitive processes and disorders. Its relevance in fMRI studies, especially in the context of its indirect measures of neural activity, could be instrumental in corroborating significant findings in the human brain and expanding cognitive models to include human attributes that inform behavior. This could lead to new insights into reward processing and the contribution of various brain regions to cognitive and affective processes (Wang, Smith, & Delgado, 2016).

Eigenschaften

IUPAC Name |

(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSLNORFSWIPLG-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(Malonyl-Di-Otbu)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.